molecular formula C8H3F4N B14042763 3-(Difluoromethyl)-2,4-difluorobenzonitrile

3-(Difluoromethyl)-2,4-difluorobenzonitrile

Cat. No.: B14042763
M. Wt: 189.11 g/mol
InChI Key: NFTXIUXSOBBCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Difluoromethyl)-2,4-difluorobenzonitrile is a fluorinated organic compound with significant relevance in various scientific fields. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of difluoromethylating reagents such as ClCF₂H in the presence of a base . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems.

Mechanism of Action

The mechanism by which 3-(Difluoromethyl)-2,4-difluorobenzonitrile exerts its effects is primarily through its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)-2,4-difluorobenzonitrile
  • 2,4-Difluorobenzonitrile
  • 3-(Difluoromethyl)-4-fluorobenzonitrile

Comparison: Compared to its analogs, 3-(Difluoromethyl)-2,4-difluorobenzonitrile exhibits unique properties due to the presence of the difluoromethyl group. This group enhances its lipophilicity and metabolic stability, making it a more attractive candidate for pharmaceutical applications .

Properties

Molecular Formula

C8H3F4N

Molecular Weight

189.11 g/mol

IUPAC Name

3-(difluoromethyl)-2,4-difluorobenzonitrile

InChI

InChI=1S/C8H3F4N/c9-5-2-1-4(3-13)7(10)6(5)8(11)12/h1-2,8H

InChI Key

NFTXIUXSOBBCAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)C(F)F)F

Origin of Product

United States

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